molecular formula C4H3Cl2N3O B150824 2,4-Dichloro-6-methoxy-1,3,5-triazine CAS No. 3638-04-8

2,4-Dichloro-6-methoxy-1,3,5-triazine

Cat. No.: B150824
CAS No.: 3638-04-8
M. Wt: 179.99 g/mol
InChI Key: JKAPWXKZLYJQJJ-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-methoxy-1,3,5-triazine is a chemical compound with the molecular formula C4H3Cl2N3O and a molecular weight of 179.99 g/mol . It is a derivative of 1,3,5-triazine, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Mechanism of Action

Target of Action:

It has been used as a reagent in radioimmunoassays for specific peptides, such as d-ala2-dermorphin, which is naturally extracted from amphibian skin

Action Environment:

Environmental factors play a crucial role in the compound’s efficacy and stability. Factors such as pH, temperature, and the presence of other chemicals can influence its reactivity and behavior. For example, hydrolysis or photodegradation may occur under specific conditions.

Scientists continue to explore its potential in various fields, including drug development and chemical synthesis . 🌟

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dichloro-6-methoxy-1,3,5-triazine can be synthesized through the reaction of cyanuric chloride with methanol under controlled conditions. The reaction typically involves the substitution of chlorine atoms in cyanuric chloride with methoxy groups from methanol . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-methoxy-1,3,5-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the nucleophile used. For example, the reaction with an amine can produce a substituted triazine derivative .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-6-methoxy-1,3,5-triazine is unique due to its specific substitution pattern, which provides a balance of reactivity and stability. The presence of both chlorine and methoxy groups allows for versatile chemical transformations, making it a valuable compound in various fields .

Properties

IUPAC Name

2,4-dichloro-6-methoxy-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Cl2N3O/c1-10-4-8-2(5)7-3(6)9-4/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKAPWXKZLYJQJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60189906
Record name 2,4-Dichloro-6-methoxy-3,5-triazine
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Molecular Weight

179.99 g/mol
Source PubChem
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CAS No.

3638-04-8
Record name 2,4-Dichloro-6-methoxy-1,3,5-triazine
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Record name 2,4-Dichloro-6-methoxy-3,5-triazine
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Record name 2,4-Dichloro-6-methoxy-3,5-triazine
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Record name 2,4-dichloro-6-methoxy-1,3,5-triazine
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Record name 2,4-DICHLORO-6-METHOXY-3,5-TRIAZINE
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Synthesis routes and methods I

Procedure details

To 200 ml. of methanol and 25 ml. of water were added 33.6 g. (0.4 mole) of sodium bicarbonate and 36.8 g. (0.2 mole) of cyanuric chloride. This mixture was stirred at 30°C. for 30 minutes until the evolution of carbon dioxide had nearly ceased, and water was then added. The crystalline solid which separated was filtered, washed with water, and dried in a vacuum desiccator. The yield of crude 2,4-dichloro-6-methoxy-s-triazine was 10.5 g. (58% yield), m.p. 87°-89°C. After recyrstallization of the product from heptane, the m.p. was 88°-90°C.
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Synthesis routes and methods II

Procedure details

7 parts of sodium hydrogencarbonate was added to 50 parts of methanol. This mixture was cooled to 0° C. from outside. Then, 15 parts of cyanuric chloride was added to conduct a reaction for 60 minutes (First condensation). To the reaction mixture was added 100 parts of ice water, and the crystal precipitated was collected by filtration to obtain 2-methoxy-4,6-dichloro-1,3,5-triazine.
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Synthesis routes and methods III

Procedure details

Cyanuric chloride was reacted with methanol in the presence of bicarbonate at 30° C. as described in the literature to give the product: mp 89-91° C. (lit mp 87-89° C., J. R. Dudley, et al, J. Amer. Chem. Soc., 1951, 73, 2986-2990), after recrystallization from heptane. 1H-NMR (CDCl3): δ4.12 (OCH3).
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Synthesis routes and methods IV

Procedure details

36.8 g (0.2 mol) of cyanuric chloride are added in the course of 2 hours, at 0°-5° C., to a mixture of 200 ml of methanol, 25 ml of water and 33.6 g (0.4 mol) of sodium bicarbonate. The reaction mixture is stirred, first for one hour at about 3° C. and then for about 30 minutes at 30° C., until the evolution of CO2 has ceased. The white suspension is washed with 100 ml of water and the product is filtered off and dried at 60° C. in a drying cabinet. Recrystallisation from hexane yields 19.6 g of 2-methoxy-4,6-dichloro-1,3,5-triazine with a melting point at about 90° C.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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